

# A Comparative Analysis of Lisavanbulin Clinical Trials in Glioblastoma

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for **Lisavanbulin** (BAL101553), a novel microtubule-targeting agent, with standard-of-care and emerging therapies for newly diagnosed O6-methylguanine-DNA methyltransferase (MGMT) promoter unmethylated and recurrent glioblastoma. Data is presented to facilitate an objective evaluation of **Lisavanbulin**'s performance, supported by detailed experimental protocols and a visualization of its mechanism of action.

## **Mechanism of Action: Targeting the Mitotic Spindle**

**Lisavanbulin** is a prodrug that is converted in the body to its active form, avanbulin (BAL27862). Avanbulin functions as a microtubule destabilizer by binding to the colchicine site on tubulin. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Prolonged activation of the SAC in cancer cells leads to mitotic catastrophe and subsequent apoptotic cell death. A key feature of **Lisavanbulin** is its ability to cross the bloodbrain barrier, a significant advantage for treating brain tumors like glioblastoma.





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#### Lisavanbulin's Mechanism of Action

# **Comparative Efficacy in Glioblastoma Clinical Trials**

The following tables summarize the efficacy data from key clinical trials of **Lisavanbulin** and standard-of-care treatments for newly diagnosed MGMT unmethylated and recurrent glioblastoma.

Table 1: Efficacy in Newly Diagnosed MGMT Promoter Unmethylated Glioblastoma

Treatment Regimen	Trial Identifier	N	Median Overall Survival (OS)	Median Progressio n-Free Survival (PFS)	Objective Response Rate (ORR)
Lisavanbulin + Radiotherapy	ABTC1601 (NCT032502 99)	26	12.8 months	7.7 months	Not Reported
Temozolomid e + Radiotherapy (Stupp Protocol)	EORTC 26981/22981 / NCIC CE.3	60	12.7 months	Not Reported	Not Reported
Radiotherapy Alone	EORTC 26981/22981 / NCIC CE.3	54	11.8 months	Not Reported	Not Reported



Table 2: Efficacy in Recurrent Glioblastoma

Treatment Regimen	Trial Identifier/St udy	N	Median Overall Survival (OS)	6-Month Progressio n-Free Survival (PFS6)	Objective Response Rate (ORR)
Lisavanbulin (Oral)	NCT0249080 0 (Phase 2a, EB1-positive)	9 (evaluable)	Not Reported	Not Reported	11.1% (1 Partial Response)
Lisavanbulin (IV)	NCT0289536 0 (Phase 2a)	12	Not Reported	Not Reported	8.3% (1 Partial Response)
Bevacizumab (Single Agent)	BRAIN (NCT003451 63)	85	9.2 months	42.6%	28.2%
Lomustine (Single Agent)	EORTC 26101 (NCT012909 39)	149	8.6 months	Not Reported	Not Reported
Bevacizumab + Lomustine	EORTC 26101 (NCT012909 39)	288	9.1 months	Not Reported	Not Reported

# **Comparative Safety Profiles**

Table 3: Key Grade 3/4 Adverse Events in Glioblastoma Clinical Trials



Treatment Regimen	Trial Identifier	Key Grade 3/4 Adverse Events	
Lisavanbulin + Radiotherapy	ABTC1601 (NCT03250299)	Aseptic meningoencephalitis, hypertension, seizure, cognitive disturbance, cerebral edema, hyponatremia, lymphopenia.[1]	
Temozolomide + Radiotherapy (Stupp Protocol)	EORTC 26981/22981 / NCIC CE.3	Hematologic toxicities.	
Lisavanbulin (IV)	NCT02895360 (Phase 2a)	Four Grade 3/4 adverse events were reported, but not specified in the provided abstract.[2]	
Bevacizumab (Single Agent)	BRAIN (NCT00345163)	Hypertension, convulsion.	
Bevacizumab + Lomustine	EORTC 26101 (NCT01290939)	Hematologic toxicities were more frequent in the combination arm.	

# **Detailed Experimental Protocols**

A clear understanding of the methodologies employed in clinical trials is essential for a nuanced comparison of their outcomes.

### **Lisavanbulin Clinical Trials**

- 1. ABTC1601 (NCT03250299): **Lisavanbulin** with Radiation in Newly Diagnosed MGMT Unmethylated Glioblastoma[3][4]
- Study Design: A multicenter, open-label, phase 1 dose-escalation study.
- Patient Population: Adults with newly diagnosed, histologically confirmed MGMT promoter unmethylated glioblastoma.
- Treatment Regimen:



- Oral Lisavanbulin administered daily for 6 weeks.
- Concurrent standard radiotherapy (60 Gy in 30 fractions over 6 weeks).
- A 4-week rest period followed the treatment phase.
- Primary Objective: To determine the maximum tolerated dose (MTD) of Lisavanbulin in combination with radiation therapy.
- · Key Inclusion Criteria:
  - Histologically proven newly diagnosed glioblastoma.
  - MGMT promoter unmethylated status.
  - Recovery from the immediate post-operative period.
- Key Exclusion Criteria:
  - Prior radiation therapy or chemotherapy for glioblastoma.
- 2. NCT02490800: Oral Lisavanbulin in Recurrent Glioblastoma[2][3][5]
- Study Design: A phase 1/2a, open-label, dose-escalation and expansion study.
- Patient Population: Adults with recurrent or progressive glioblastoma or other high-grade gliomas who have failed standard therapy. The phase 2a portion focused on patients with EB1-positive tumors.
- Treatment Regimen: Oral **Lisavanbulin** administered once daily in 28-day cycles.
- Primary Objectives:
  - Phase 1: To determine the MTD of oral Lisavanbulin.
  - Phase 2a: To assess the anti-tumor activity of oral Lisavanbulin in patients with EB1positive recurrent glioblastoma.
- Key Inclusion Criteria:



- Recurrent or progressive glioblastoma or high-grade glioma.
- Failure of standard therapy.
- Phase 2a: EB1-positive tumor tissue.
- Key Exclusion Criteria:
  - Requirement for >6 mg/day of dexamethasone.
  - Symptomatic brain metastases in patients with solid tumors.
  - Peripheral neuropathy ≥ Grade 2.

## **Comparator Clinical Trials**

- 1. EORTC 26981/22981 / NCIC CE.3 (Stupp Protocol): Temozolomide with Radiation in Newly Diagnosed Glioblastoma
- Study Design: A randomized, multicenter, open-label, phase 3 trial.
- Patient Population: Adults with newly diagnosed, histologically confirmed glioblastoma.
- Treatment Regimens:
  - Arm 1 (Radiotherapy alone): 60 Gy of fractionated radiotherapy in 2 Gy daily fractions over 6 weeks.
  - Arm 2 (Stupp Protocol): The same radiotherapy regimen with concomitant daily oral temozolomide (75 mg/m²), followed by six cycles of adjuvant oral temozolomide (150-200 mg/m² for 5 days every 28 days).[6][7][8]
- Primary Objective: To compare overall survival between the two treatment arms.
- Key Inclusion Criteria:
  - Newly diagnosed, histologically confirmed glioblastoma.
  - Age 18-70 years.



- WHO performance status of 0-2.
- Key Exclusion Criteria:
  - Prior chemotherapy or radiotherapy for glioblastoma.
- 2. BRAIN (NCT00345163): Bevacizumab in Recurrent Glioblastoma
- Study Design: A phase 2, multicenter, open-label, non-comparative trial.
- Patient Population: Adults with recurrent glioblastoma.
- Treatment Regimen: Intravenous bevacizumab (10 mg/kg) every 2 weeks.
- Primary Objectives: To evaluate the 6-month progression-free survival and objective response rate.
- Key Inclusion Criteria:
  - Recurrent glioblastoma.
  - Prior treatment with temozolomide and radiation.
- Key Exclusion Criteria:
  - Clinically significant cardiovascular disease.
  - Inadequately controlled hypertension.
- 3. EORTC 26101 (NCT01290939): Bevacizumab and Lomustine in Recurrent Glioblastoma[9]
- Study Design: A randomized, open-label, phase 3 trial.
- Patient Population: Adults with the first recurrence of glioblastoma.
- Treatment Regimens:
  - Arm 1 (Combination): Lomustine (90 mg/m² orally every 6 weeks) and bevacizumab (10 mg/kg intravenously every 2 weeks).[9]



- Arm 2 (Lomustine alone): Lomustine (110 mg/m² orally every 6 weeks).[9]
- Primary Objective: To compare overall survival between the two treatment arms.
- · Key Inclusion Criteria:
  - First recurrence of glioblastoma.
  - Prior chemoradiation with temozolomide.
- Key Exclusion Criteria:
  - Prior treatment with bevacizumab or lomustine.

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